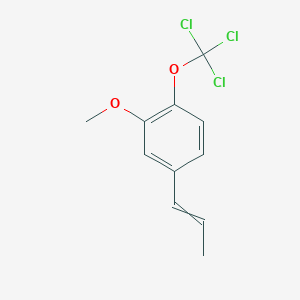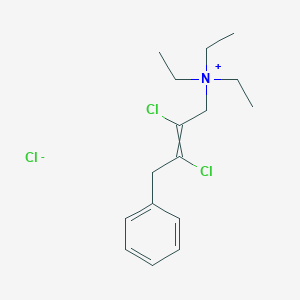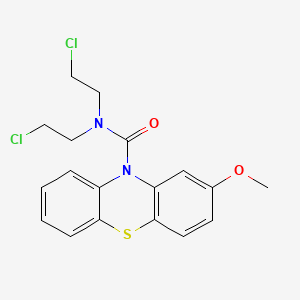
Methoxy(diphenyl)methaneperoxol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methoxy(diphenyl)methaneperoxol is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a methoxy group (-OCH3) attached to a diphenylmethane backbone, with a peroxol group (-OOH) adding to its reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methoxy(diphenyl)methaneperoxol can be synthesized through several methods, including nucleophilic aromatic substitution and electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. These processes often use hydrogen peroxide or other oxidizing agents under controlled conditions to ensure the efficient formation of the peroxol group .
Analyse Chemischer Reaktionen
Types of Reactions
Methoxy(diphenyl)methaneperoxol undergoes various chemical reactions, including:
Oxidation: The peroxol group can be further oxidized to form more reactive species.
Reduction: Reduction reactions can convert the peroxol group to hydroxyl or other functional groups.
Substitution: The methoxy group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various acids or bases for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to optimize yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more complex peroxides, while reduction can yield alcohols or ethers .
Wissenschaftliche Forschungsanwendungen
Methoxy(diphenyl)methaneperoxol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties and effects on biological systems.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of oxidative stress-related conditions.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of methoxy(diphenyl)methaneperoxol involves its ability to donate or accept electrons, making it a versatile reagent in redox reactions. The peroxol group plays a crucial role in its reactivity, participating in hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), and sequential proton-loss electron transfer (SPLET) mechanisms . These mechanisms enable the compound to interact with various molecular targets and pathways, contributing to its diverse applications.
Vergleich Mit ähnlichen Verbindungen
Methoxy(diphenyl)methaneperoxol can be compared with other similar compounds, such as:
Diphenylmethane: Lacks the methoxy and peroxol groups, making it less reactive.
Methoxybenzene (Anisole): Contains a methoxy group but lacks the diphenylmethane backbone and peroxol group.
Hydroperoxides: Similar in having a peroxol group but differ in their overall structure and reactivity.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical behavior and applications.
Eigenschaften
CAS-Nummer |
63704-22-3 |
|---|---|
Molekularformel |
C14H14O3 |
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
(hydroperoxy-methoxy-phenylmethyl)benzene |
InChI |
InChI=1S/C14H14O3/c1-16-14(17-15,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,15H,1H3 |
InChI-Schlüssel |
DNKSADTZPCQPPQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C1=CC=CC=C1)(C2=CC=CC=C2)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


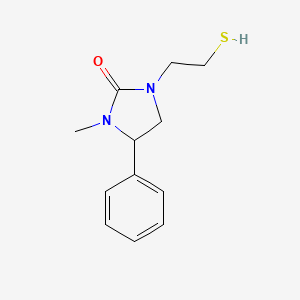
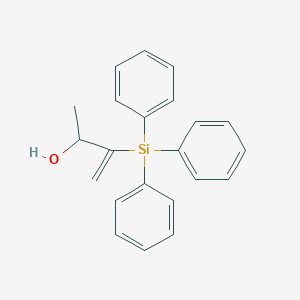


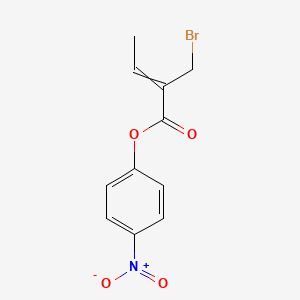
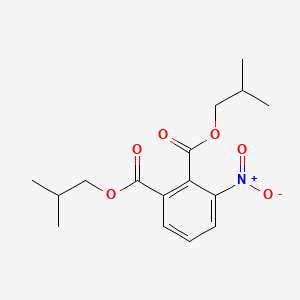
![3-[(5-Chlorofuran-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B14500316.png)
![2-[p-Fluorobenzyloxy]-6-methoxy-8-nitroquinoline](/img/structure/B14500339.png)

![8,8-Dichloro-6-methoxybicyclo[4.2.0]octan-7-one](/img/structure/B14500354.png)
